N-(3-Pyridyl)indomethacin Amide
描述
Contextual Overview of Indomethacin (B1671933) and its Derivatives in Drug Discovery
Indomethacin, an indole-acetic acid derivative discovered in 1963, is a potent non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. mdpi.comdrugbank.com Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are crucial for the biosynthesis of prostaglandins (B1171923) involved in inflammation, pain, and fever. drugbank.com While effective, indomethacin's utility is often hampered by significant gastrointestinal side effects, largely attributed to its inhibition of the constitutively expressed COX-1 enzyme, which plays a protective role in the gastric mucosa. indexcopernicus.comnih.gov
This challenge has driven extensive research into creating indomethacin derivatives to improve its therapeutic profile. The main goals of these derivatization efforts include:
Enhancing Selectivity: Developing compounds that preferentially inhibit COX-2, the isoform primarily induced at sites of inflammation, over COX-1 to reduce gastrointestinal toxicity. nih.govnih.gov
Improving Pharmacokinetics: Modifying the molecule to optimize its absorption, distribution, metabolism, and excretion. indexcopernicus.com
Exploring New Therapeutic Targets: Investigating whether modified indomethacin structures can interact with other biological targets beyond COX enzymes, such as tubulin in cancer research or pathways involved in Alzheimer's disease. mdpi.comnih.gov
Strategies have included creating ester prodrugs, lipid bioconjugates, and various amide derivatives, each designed to modulate the parent drug's physicochemical and pharmacological properties. mdpi.comgoogle.com
Rationale for Amide Derivatization Strategies of Nonsteroidal Anti-inflammatory Drugs (NSAIDs)
The conversion of the carboxylic acid group of NSAIDs like indomethacin into an amide is a key strategy in medicinal chemistry. indexcopernicus.comnih.gov This chemical modification is rationalized by several key objectives aimed at creating more effective and better-tolerated therapeutic agents.
One primary reason is the creation of prodrugs . A prodrug is an inactive or less active derivative that is converted into the active parent drug within the body through enzymatic or chemical processes. indexcopernicus.com Masking the free carboxylic acid group, which is a major contributor to the direct gastric irritation of many NSAIDs, can lead to a significant reduction in gastrointestinal side effects. indexcopernicus.comgoogle.com Amide-based prodrugs often exhibit good chemical stability, which is beneficial for formulation and shelf-life. indexcopernicus.comgoogle.com
Furthermore, amide derivatization can fundamentally alter the drug's interaction with its target enzymes. Studies have shown that converting the carboxylic acid of indomethacin to an amide can shift its inhibitory profile from non-selective to highly selective for the COX-2 enzyme. nih.govnih.gov This selectivity is a sought-after property, as it promises to retain anti-inflammatory efficacy while minimizing the side effects associated with COX-1 inhibition. nih.gov The amide moiety can form different hydrogen bonds and occupy space within the enzyme's active site differently than the original carboxyl group, leading to this change in selectivity. indexcopernicus.com
Research Significance of N-(3-Pyridyl)indomethacin Amide as a Novel Therapeutic Scaffold
This compound, also known as N-3PyIA, stands out among indomethacin derivatives as a potent and highly selective reversible inhibitor of COX-2. caymanchem.com Research has demonstrated that this specific modification—the formation of an amide with a 3-pyridyl group—transforms indomethacin into a compound with a significantly altered and potentially more beneficial pharmacological profile.
The key research finding is its remarkable selectivity for COX-2. In one study, this compound was shown to inhibit human recombinant COX-2 with a 50% inhibitory concentration (IC50) of 0.052 µM. caymanchem.com In contrast, it was approximately 1,300 times less potent against ovine recombinant COX-1, showcasing a dramatic shift in selectivity compared to the non-selective parent compound. caymanchem.com This high degree of selectivity is a cornerstone of its research significance, positioning it as a valuable tool for studying the specific roles of COX-2 in physiological and pathological processes and as a lead compound for developing safer anti-inflammatory agents. nih.gov
Kinetic studies have further revealed that indomethacin amides, including N-3PyIA, act as slow, tight-binding inhibitors of COX-2, a mechanism that contributes to their potent and selective action. nih.gov The structure-activity relationship studies indicate that the presence of the amide linkage is crucial for this selective inhibition. nih.govnih.gov The exploration of this compound and related compounds has broadened the understanding of how to design selective COX-2 inhibitors by neutralizing the carboxylic acid group of traditional NSAIDs. nih.gov
Table 1: In Vitro Inhibitory Activity of this compound (N-3PyIA) against Cyclooxygenase (COX) Isoforms
| Compound | Enzyme Source | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Human Recombinant | COX-2 | 0.052 | - |
| This compound | Ovine Recombinant | COX-1 | ~67.6 | ~1300 |
| This compound | Ovine Seminal Vesicular | COX-1 | 75 | 0.67 |
| This compound | Ovine Placental | COX-2 | 50 | - |
Data sourced from a study by Kalgutkar et al. (2000) and product information from Cayman Chemical. nih.govcaymanchem.com The selectivity index is calculated based on the ratio of IC₅₀ values for ovine COX-1 to human COX-2.
属性
CAS 编号 |
261755-29-4 |
|---|---|
分子式 |
C₂₄H₂₀ClN ₃O₃ |
分子量 |
433.89 |
同义词 |
N-(3-Pyridyl)-1-p-chlorobenzoyl-5-methoxy-2-methylindole-3-acetamide; 1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-N-3-pyridinyl-1H-indole-3-acetamide; |
产品来源 |
United States |
Synthetic Methodologies and Chemical Derivatization of Indomethacin Amides
Advanced Synthetic Pathways for N-(3-Pyridyl)indomethacin Amide
The synthesis of this compound is primarily achieved through the formation of an amide bond between the carboxylic acid group of indomethacin (B1671933) and the amino group of 3-aminopyridine (B143674). Advanced methodologies for this transformation focus on efficiency, purity, and yield. Two predominant pathways are commonly employed in research settings.
The first pathway involves the direct coupling of indomethacin with 3-aminopyridine using a carbodiimide (B86325) coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP). nih.gov In this method, DCC activates the carboxyl group of indomethacin, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of 3-aminopyridine, resulting in the formation of the desired amide and dicyclohexylurea as a byproduct.
A second common and efficient route is a two-step process that begins with the conversion of indomethacin into its more reactive acyl chloride derivative. researchgate.net This is typically accomplished by treating indomethacin with thionyl chloride (SOCl₂) in an inert solvent like dry benzene. researchgate.net The resulting indomethacin acyl chloride is then reacted with 3-aminopyridine. The high reactivity of the acyl chloride allows the reaction to proceed readily, forming this compound and hydrochloric acid, which is typically neutralized by a base. researchgate.net
Chemical Modification Strategies for Indomethacin Amide Derivatives
The derivatization of indomethacin amides is a key strategy for exploring structure-activity relationships (SAR). These modifications target different parts of the molecule to refine its biological and chemical properties.
Variations in the Amide Linkage and Pyridyl Moiety
The nature of the amide bond itself is a critical point for modification. Research into various indomethacin amides has demonstrated that primary and secondary amides are generally more potent as inhibitors of certain enzymes, like COX-2, compared to their corresponding tertiary amide analogues. nih.govacs.org This suggests that the presence of a hydrogen atom on the amide nitrogen can be crucial for biological activity.
While this article focuses on the 3-pyridyl derivative, the pyridyl moiety itself offers opportunities for modification. The nitrogen atom's position on the pyridine (B92270) ring can be altered (e.g., to 2-pyridyl or 4-pyridyl), and various substituents can be introduced onto the ring. These changes can influence the compound's electronic properties, solubility, and ability to form hydrogen bonds, thereby modulating its interaction with biological targets.
Functional Group Interconversion and Scaffold Modification
Beyond the amide and pyridyl groups, the core indomethacin scaffold can be modified through functional group interconversion. Key areas for modification include the N-acyl group and the indole (B1671886) ring. nih.govacs.org
Studies have shown that replacing the 4-chlorobenzoyl group on the indole nitrogen with other functionalities, such as a 4-bromobenzyl group or a simple hydrogen atom, results in compounds that are inactive. nih.govacs.org Similarly, exchanging the 2-methyl group on the indole ring for a hydrogen atom also leads to a loss of activity. nih.govacs.org These findings underscore the critical role these specific functional groups play in the molecule's biological function. Such modifications are crucial in SAR studies to understand which parts of the molecular structure are essential for its intended effects.
Influence of Substituent Effects on Synthetic Yield and Purity for Research Applications
The nature and position of substituents on both the indomethacin core and the amine reactant can significantly influence the synthetic yield and purity of the final amide product. Steric hindrance and electronic effects are the primary factors governing these outcomes.
For instance, synthesizing a series of indomethacin amides using different 3-aminospirohydantoins demonstrated a range of yields, highlighting the impact of the amine's structure. bas.bg As shown in the table below, even relatively similar amine structures can lead to notable differences in synthetic efficiency.
Cyclooxygenase (COX) Isozyme Inhibition Profiles
The primary mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. nih.gov There are two main isoforms of the COX enzyme, COX-1 and COX-2. nih.gov COX-1 is typically present in most tissues and plays a role in protecting the stomach lining and maintaining kidney function. nih.gov COX-2, on the other hand, is often induced during inflammation. nih.gov
Selective Inhibition of Cyclooxygenase-2 (COX-2) by this compound
This compound is an aromatic amide derivative of the NSAID indomethacin. caymanchem.com Research has shown that modifying the carboxylic acid group of indomethacin into an amide or ester can lead to the development of potent and selective COX-2 inhibitors. nih.gov Specifically, this compound has been identified as a potent and selective inhibitor of the COX-2 isozyme. caymanchem.com This selectivity is a key area of interest as it may offer a way to reduce the gastrointestinal side effects associated with non-selective NSAIDs, which inhibit both COX-1 and COX-2. nih.gov
Quantitative Assessment of COX-1 and COX-2 Inhibitory Potency (IC50 Values in Research)
The inhibitory potency of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. For this compound, studies have demonstrated a significant difference in its IC50 values for COX-1 and COX-2, highlighting its selectivity.
One study found that this compound selectively inhibits human recombinant COX-2 with an IC50 of 0.052 µM. caymanchem.com In contrast, its inhibitory effect on ovine recombinant COX-1 was about 1,300 times less potent. caymanchem.com However, it's noteworthy that the selectivity can vary depending on the species from which the enzymes are derived. For instance, against ovine COX-1 and COX-2, the IC50 values were 75 µM and 50 µM, respectively, indicating a lack of selectivity in this specific context. caymanchem.com
Table 1: Inhibitory Potency (IC50) of this compound against COX Isozymes
| Enzyme | IC50 Value (µM) |
|---|---|
| Human Recombinant COX-2 | 0.052 caymanchem.com |
| Ovine Recombinant COX-1 | ~67.6 (1,300x less potent than against human COX-2) caymanchem.com |
| Ovine COX-1 | 75 caymanchem.com |
| Ovine COX-2 | 50 caymanchem.com |
Kinetic Studies of COX-2 Inhibition: Time-Dependent and Reversible Binding Characteristics
Kinetic studies have provided further insight into the interaction between this compound and the COX-2 enzyme. Research indicates that it acts as a reversible inhibitor of COX-2. caymanchem.com This is in contrast to some other NSAIDs that exhibit time-dependent inhibition, which can be irreversible. nih.gov The reversible nature of the binding of this compound to COX-2 is a significant characteristic of its mechanism of action. caymanchem.com
Investigation of Alternative or Synergistic Molecular Targets
Beyond its well-established role as a COX-2 inhibitor, research has explored the potential for this compound and related compounds to interact with other molecular targets involved in inflammation and pain signaling.
Fatty Acid Amide Hydrolase (FAAH) Inhibition and its Research Implications
Fatty Acid Amide Hydrolase (FAAH) is an enzyme responsible for breaking down endocannabinoids, such as anandamide, which are lipid-based signaling molecules involved in pain, inflammation, and mood regulation. nih.govnih.gov Inhibiting FAAH leads to increased levels of anandamide, which can produce analgesic and anti-inflammatory effects. nih.govnih.gov
Research has investigated the potential for combining FAAH inhibitors with NSAIDs. Studies have shown that co-administration of a peripheral FAAH inhibitor with indomethacin can result in synergistic effects in reducing pain-related behaviors in animal models. nih.gov Furthermore, FAAH inhibition has been shown to protect against the gastric lesions that can be induced by indomethacin. nih.gov This suggests a potential therapeutic strategy of combining COX and FAAH inhibition to enhance pain relief while mitigating some of the adverse effects of NSAIDs.
Modulation of Pro-inflammatory Mediators and Signaling Pathways
The anti-inflammatory effects of compounds like this compound are primarily attributed to the inhibition of prostaglandin (B15479496) synthesis via the COX-2 pathway. nih.gov Prostaglandins are potent pro-inflammatory mediators. nih.gov By blocking their production, these inhibitors effectively dampen the inflammatory response.
Furthermore, research into related indole derivatives has shown that they can inhibit the inflammation process in various models. nih.govnih.gov For instance, certain N-pyridinyl(methyl)-indole-3-propanamides have demonstrated significant anti-inflammatory activity in animal models of inflammation, with potency comparable to or even exceeding that of established anti-inflammatory drugs. nih.govnih.gov This suggests that beyond direct enzyme inhibition, these compounds may influence broader pro-inflammatory signaling pathways.
Molecular Pharmacology and Mechanism of Action Studies
Exploration of Interactions with Other Enzyme Systems and Receptors
While N-(3-Pyridyl)indomethacin Amide (N-3PyIA) is primarily recognized for its potent and selective inhibition of cyclooxygenase-2 (COX-2), a comprehensive understanding of its molecular pharmacology necessitates an exploration of its potential interactions with other enzyme systems and receptors. However, based on currently available scientific literature, detailed investigations into the broader off-target profile of N-3PyIA are not extensively documented. The primary focus of existing research has been on characterizing its interaction with the COX enzymes.
N-3PyIA is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin (B1671933), created through the amidation of indomethacin's carboxylic acid moiety. glpbio.com This structural modification has been shown to significantly alter the compound's inhibitory activity towards the two isoforms of cyclooxygenase, COX-1 and COX-2. glpbio.com
Research findings indicate that this compound is a potent inhibitor of human recombinant COX-2, with a reported IC₅₀ value of 0.052 µM. In contrast, its inhibitory effect on ovine recombinant COX-1 is substantially weaker, demonstrating a high degree of selectivity for COX-2 in this context. However, it is noteworthy that this selectivity does not appear to extend to all species, as the compound shows a lack of selectivity between ovine COX-1 and ovine placental COX-2, with IC₅₀ values of 75 µM and 50 µM, respectively.
The table below summarizes the reported inhibitory concentrations of this compound against different COX enzymes.
| Enzyme | Species/Source | IC₅₀ (µM) | Selectivity Note |
| COX-2 | Human Recombinant | 0.052 | |
| COX-1 | Ovine Recombinant | ~67.6 | Approximately 1,300 times less potent than against human COX-2. |
| COX-1 | Ovine Seminal Vesicular | 75 | Not selective when compared to ovine COX-2. |
| COX-2 | Ovine Placental | 50 | Not selective when compared to ovine COX-1. |
Further research is required to fully elucidate the broader pharmacological profile of this compound and to determine its potential for interacting with other enzyme systems and receptors beyond the cyclooxygenase pathway. Such studies would be crucial for a comprehensive assessment of its mechanism of action and potential for off-target effects.
Structure Activity Relationship Sar and Ligand Design Principles
Elucidation of Key Structural Determinants for Selective COX-2 Inhibition
The selective inhibition of cyclooxygenase-2 (COX-2) over COX-1 is a critical goal in the design of anti-inflammatory agents to minimize gastrointestinal side effects associated with non-selective NSAIDs. Research has shown that a key strategy for achieving this selectivity is the modification of the carboxylic acid group present in many traditional NSAIDs. nih.gov For indomethacin (B1671933), a non-selective COX inhibitor, the transformation of its carboxylic acid moiety into an ester or an amide has been identified as a crucial determinant for conferring COX-2 selectivity. nih.gov
This structural modification effectively neutralizes the acidic nature of the parent molecule. Studies on a series of indomethacin derivatives revealed that this amidation or esterification generates potent and selective COX-2 inhibitors. nih.gov The underlying principle is that the carboxylate group of traditional NSAIDs like indomethacin forms a critical hydrogen bond with the Arg120 residue in the active site of COX-1. By converting the carboxylic acid to an amide, as in N-(3-Pyridyl)indomethacin Amide, this interaction is prevented, leading to a significant decrease in COX-1 inhibitory activity while often maintaining or even enhancing potency against the COX-2 isozyme.
Impact of N-Pyridyl Substitution on Pharmacological Activity and Selectivity
The choice of the substituent on the amide nitrogen is not arbitrary and significantly influences the compound's pharmacological profile. In this compound, the 3-pyridyl group plays a specific role in its potent and selective inhibition of COX-2. caymanchem.com This particular aromatic amide of indomethacin is reported to be a potent, reversible, and selective inhibitor of the human recombinant COX-2 enzyme. caymanchem.com
Quantitative studies have demonstrated that this compound (also known as N-3PyIA) selectively inhibits human recombinant COX-2 with a half-maximal inhibitory concentration (IC50) of 0.052 µM. caymanchem.com In contrast, it is approximately 1,300 times less potent as an inhibitor of ovine recombinant COX-1. caymanchem.com However, it is noteworthy that this selectivity does not always translate across species or enzyme sources, as the compound is not selective when comparing ovine seminal vesicular COX-1 and ovine placental COX-2, with IC50 values of 75 µM and 50 µM, respectively. caymanchem.com The presence of the nitrogen atom in the pyridine (B92270) ring also introduces potential for specific hydrogen bonding interactions within the COX-2 active site, a factor considered important for receptor binding. researchgate.net
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target Enzyme | IC50 (µM) | Selectivity |
| This compound | Human Recombinant COX-2 | 0.052 | Over 1,300-fold more selective for human COX-2 than for ovine COX-1. caymanchem.com |
| This compound | Ovine Recombinant COX-1 | ~68 | |
| This compound | Ovine Seminal Vesicular COX-1 | 75 | Not selective between ovine COX-1 and ovine COX-2. caymanchem.com |
| This compound | Ovine Placental COX-2 | 50 |
Analysis of Indole (B1671886) Core and Acyl Moiety Modifications on Compound Activity
Beyond the critical amide substitution, modifications to the indomethacin scaffold, specifically the indole core and the N-1 acyl group, have also been explored to understand their impact on activity. The core structure of indomethacin includes a 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid backbone. Research into "reverse ester/amide" derivatives of indomethacin has shown that replacing the 4-chlorobenzoyl group on the indole nitrogen with a 4-bromobenzyl moiety can result in compounds that retain their potent and selective COX-2 inhibitory activity. nih.gov This suggests that some flexibility in the structure of the acyl group is tolerated without compromising the desired pharmacological profile. Further structural modifications have been considered at various positions, including the C-2 and C-5 positions of the indole ring and the indole nitrogen itself, to develop new analogs with potentially improved properties. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling of Indomethacin Amide Series
To better understand the structural requirements for selective COX-2 inhibition within this class of compounds, Quantitative Structure-Activity Relationship (QSAR) studies have been performed. A study involving 66 ester and amide derivatives of indomethacin established statistically significant QSAR models for COX-1 inhibition, COX-2 inhibition, and selectivity. researchgate.net
Conformational Analysis and its Relevance to Receptor Binding
The three-dimensional conformation of this compound and how it fits into the active site of the COX-2 enzyme is fundamental to its inhibitory action. Conformational analysis, often performed using computational methods like molecular docking and molecular dynamics (MD) simulations, provides insight into these interactions at an atomic level. nih.gov
Docking studies with indomethacin analogues in the COX-2 active site (PDB ID: 3NT1) help to visualize the binding interactions. nih.gov A recurring and critical finding from SAR and QSAR studies is the importance of hydrogen bonding involving the amide group that replaces the original carboxylic acid. researchgate.net The amide nitrogen's ability to act as a hydrogen bond donor with an acceptor residue in the enzyme's active site is considered a crucial factor for receptor binding and affinity. researchgate.net MD simulations can further assess the stability and flexibility of these ligand-protein interactions over time. nih.gov This detailed understanding of the binding mode, particularly the orientation of the N-pyridyl amide within the receptor pocket, is essential for validating SAR findings and rationally designing future molecules with improved activity.
Preclinical Efficacy Investigations in Experimental Models
In Vitro Pharmacological Evaluation of N-(3-Pyridyl)indomethacin Amide
The in vitro evaluation of this compound has been crucial in elucidating its mechanism of action, particularly its interaction with key enzymes involved in inflammation.
Enzyme Inhibition Assays (e.g., purified enzyme preparations)
This compound has been identified as a potent and selective inhibitor of cyclooxygenase-2 (COX-2). caymanchem.comvincibiochem.it In studies using human recombinant COX-2, the compound demonstrated an IC50 value of 0.052 µM. caymanchem.com Its potency against ovine recombinant COX-1 was found to be approximately 1,300 times lower. caymanchem.com However, this selectivity was not observed with ovine COX enzymes, where the IC50 values for COX-1 and COX-2 were 75 µM and 50 µM, respectively. caymanchem.comvincibiochem.it This highlights the species-specific differences in the inhibitory activity of the compound.
| Enzyme | Species | IC50 | Selectivity (COX-1/COX-2) |
| COX-2 | Human (recombinant) | 0.052 µM | - |
| COX-1 | Ovine (recombinant) | 75 µM | ~0.67 |
| COX-2 | Ovine (placental) | 50 µM |
Cell-Based Assays for Inflammatory Biomarkers
In cell-based assays, amide derivatives of indomethacin (B1671933) have demonstrated the ability to inhibit COX-2 activity. nih.gov Specifically, these derivatives have shown efficacy in mouse macrophage-like RAW264.7 cells, a common model for studying inflammation. nih.gov This indicates that the anti-inflammatory properties observed in enzyme assays translate to a cellular context.
In Vivo Efficacy Studies in Animal Models of Disease
Following promising in vitro results, this compound and related compounds have been assessed in various animal models to determine their in vivo efficacy.
Evaluation in Preclinical Models of Inflammation
Indomethacin and its derivatives have a well-established history of potent anti-inflammatory effects in various in vivo models. nih.gov For instance, in a study involving carrageenan-induced paw edema in rats, certain azobenzene (B91143) derivatives of indomethacin exhibited anti-inflammatory effects comparable to the parent drug. mdpi.com Specifically, compounds 3e, 3f, and 3h showed inhibitory effects of 90.80%, 90.50%, and 91.50%, respectively, five hours after administration, which were close to the 92.25% inhibition observed with indomethacin. mdpi.com Another study on 1,2,3-triazole-based phthalimide (B116566) derivatives showed that one compound exhibited 69% inhibition of inflammation, comparable to ibuprofen's 68%. semanticscholar.org
Assessment in Preclinical Models of Analgesia
The analgesic potential of indomethacin analogues has been explored in preclinical studies. Research on a series of indomethacin ester derivatives revealed that at a dose of 10 mg/kg, most of the analogues demonstrated superior peripheral analgesic effects compared to the parent indomethacin. nih.gov However, these analogues showed less activity in the hot plate analgesic assay, suggesting a primary peripheral mechanism of action with limited central analgesic effects. nih.gov
Investigation of Anti-angiogenic and Antitumorigenic Potential in Experimental Models
The potential of this compound and related compounds in cancer therapy has been an area of active investigation. Some anthranilic acid amides have been identified as potent inhibitors of vascular endothelial growth factor (VEGF) receptor kinases, which are crucial for angiogenesis. nih.gov These compounds effectively inhibited VEGF-induced angiogenesis in an implant model and demonstrated potent inhibition of both primary tumor growth and the formation of spontaneous peripheral metastases in a mouse orthotopic model of melanoma. nih.gov Furthermore, fragment-based screening has led to the identification of potent inhibitors of human nicotinamide (B372718) phosphoribosyltransferase (NAMPT), an enzyme involved in cancer cell metabolism. nih.gov One such inhibitor showed encouraging in vivo efficacy in an HT-1080 mouse xenograft tumor model. nih.gov
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Ligand-Target Interactions (e.g., COX-2, FAAH)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. For N-(3-Pyridyl)indomethacin Amide, docking studies are crucial for understanding its engagement with key enzymes such as cyclooxygenase-2 (COX-2) and fatty acid amide hydrolase (FAAH).
Studies on indomethacin (B1671933) amides have consistently shown that the modification of the carboxylic acid group of indomethacin leads to potent and selective COX-2 inhibitors. nih.gov Docking simulations of various indomethacin amides into the COX-2 active site reveal that the indomethacin core occupies the primary binding pocket, while the amide substituent extends into a secondary pocket, often termed the "lobby" region. This binding mode is thought to be responsible for the observed COX-2 selectivity, as the active site of COX-1 is smaller and cannot as readily accommodate the bulkier amide derivatives. nih.gov
The interaction of this compound with COX-2 is predicted to involve a network of hydrophobic and hydrogen bonding interactions. The pyridyl nitrogen is capable of forming a hydrogen bond with amino acid residues in the active site, such as Tyr355 and Arg120, which are critical for inhibitor binding. researchgate.net The p-chlorobenzoyl group and the indole (B1671886) ring of the indomethacin scaffold are expected to form hydrophobic contacts with residues like Leu352, Val523, and Ala527, further stabilizing the complex. researchgate.net
Similarly, molecular docking has been employed to investigate the interaction of related amide compounds with FAAH, an enzyme involved in the degradation of endocannabinoids. nih.gov For dual FAAH/COX inhibitors, the docking poses suggest that different parts of the molecule engage with the respective active sites. In the case of this compound, the indomethacin portion would be expected to bind within the COX active site, while the pyridyl amide moiety could potentially interact with the catalytic or allosteric sites of FAAH.
| Interacting Residue | Type of Interaction | Reference |
| Arg120 | Hydrogen Bond, Salt Bridge | researchgate.net |
| Tyr355 | Hydrogen Bond | researchgate.net |
| Leu352 | Hydrophobic | researchgate.net |
| Val523 | Hydrophobic | researchgate.net |
| Ala527 | Hydrophobic | researchgate.net |
| Phe381 | Hydrophobic | researchgate.net |
| Trp387 | Hydrophobic | researchgate.net |
Molecular Dynamics Simulations for Conformational Stability and Binding Pathways
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into its conformational stability and the pathways of ligand binding and unbinding. For this compound, MD simulations can validate the binding poses obtained from docking and reveal the flexibility of both the ligand and the protein over time.
MD simulations of indomethacin derivatives complexed with COX-2 have shown that the stability of the complex is crucial for inhibitory activity. nih.gov Studies on indomethacin amides suggest that these compounds behave as slow, tight-binding inhibitors of COX-2, a characteristic that can be explored through MD simulations by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the complex. figshare.com A stable RMSD for the ligand within the binding pocket over the simulation time would indicate a stable binding mode.
| Parameter | Description | Significance |
| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of superimposed protein or ligand structures over time. | Indicates the stability of the complex. A low, stable RMSD suggests a stable binding pose. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual residues or atoms from their average position. | Highlights flexible regions of the protein or ligand. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Identifies key interactions that contribute to binding affinity. |
Theoretical Prediction of Binding Affinities and Selectivity
Computational methods can be used to theoretically predict the binding affinities of a ligand for its target, often expressed as the binding free energy (ΔG_bind). These predictions are invaluable for ranking potential drug candidates and understanding the molecular basis of selectivity.
For this compound, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to snapshots from MD simulations to estimate the binding free energy for COX-2 and FAAH. These calculations take into account various energy components, including van der Waals interactions, electrostatic interactions, and solvation energies.
Quantitative Structure-Activity Relationship (QSAR) studies on indomethacin derivatives have provided models that correlate physicochemical properties with biological activity. nih.gov These models often highlight the importance of descriptors related to hydrophobicity, electronic properties, and molecular shape in determining COX-2 inhibitory potency and selectivity. For instance, a QSAR study on indomethacin amides suggested that lipophilicity and topological indices are important for COX-2 inhibition, while hydrogen bonding from the amide nitrogen is a key determinant of receptor binding. The pyridyl group in this compound would contribute to these properties, influencing its predicted affinity and selectivity.
| Descriptor | Influence on Activity | Reference |
| Lipophilicity (e.g., ClogP) | Positive correlation with COX-2 inhibition | |
| Topological Indices | Important for COX-2 inhibition | |
| Hydrogen Bond Donor/Acceptor Counts | Crucial for receptor binding | |
| Molecular Shape | Affects fit within the binding pocket |
Homology Modeling and Receptor Structure Analysis for this compound Ligands
When the experimental structure of a target protein is unavailable, homology modeling can be used to build a three-dimensional model based on the sequence of the target and the known structure of a related homologous protein. This approach is particularly useful for studying the interaction of ligands with proteins for which no crystal structures have been determined.
While crystal structures for human COX-2 are available, homology modeling might be employed for FAAH from different species or for specific mutants of these enzymes to understand species-specific differences in inhibitor binding. For instance, a homology model of rat FAAH could be built to interpret experimental data from rat-based assays. nih.gov
Once a homology model is generated and validated, it can be used for docking and MD simulations with this compound. The analysis of the modeled receptor structure would focus on the characteristics of the binding site, including its volume, shape, and the distribution of hydrophobic and polar residues, to predict how it might accommodate the ligand. For example, the size and shape of the "acyl-chain binding" channel and the "membrane access channel" in a homology model of FAAH would be critical in determining the binding mode of an indomethacin amide. nih.gov
In Silico Methods for Lead Optimization and Metabolism Prediction
In silico methods play a pivotal role in the lead optimization phase of drug discovery, helping to refine the structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. For this compound, these methods can guide the design of analogs with enhanced therapeutic profiles.
Fragment-based approaches can be used to computationally "grow" or "link" molecular fragments to the pyridyl ring or other parts of the this compound scaffold to explore new interactions with the target protein and improve binding affinity. scienceopen.com Virtual screening of compound libraries based on the this compound template can identify novel derivatives with potentially better properties. nih.gov
Predicting the metabolic fate of a compound is another critical aspect of drug development. In silico tools can predict the likely sites of metabolism on the this compound molecule by cytochrome P450 (CYP) enzymes. These predictions are based on factors such as the reactivity of different atoms and the accessibility of different parts of the molecule to the active site of CYP enzymes. For instance, the pyridyl ring and the methoxy (B1213986) group on the indole ring could be potential sites of metabolism. Identifying these "metabolic hotspots" early in the drug discovery process allows for chemical modifications to block metabolism and improve the compound's half-life and bioavailability.
| In Silico Method | Application | Outcome |
| Fragment-Based Design | Modifying the lead compound by adding or linking chemical fragments. | Improved binding affinity and selectivity. |
| Virtual Screening | Searching large compound databases for molecules with similar properties to the lead. | Identification of novel analogs with potentially better therapeutic profiles. |
| CYP Metabolism Prediction | Identifying atoms or functional groups likely to be metabolized by CYP enzymes. | Guidance for chemical modifications to improve metabolic stability. |
| ADMET Prediction | Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early assessment of the drug-likeness of a compound. |
Drug Discovery and Translational Research Implications
Strategies for Lead Optimization of Indomethacin (B1671933) Amide Derivatives
Lead optimization is a critical phase in drug discovery where a promising compound (a "lead") is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. For indomethacin, a potent but non-selective cyclooxygenase (COX) inhibitor, a primary optimization goal has been to enhance its selectivity for COX-2, the enzyme isoform induced during inflammation, over COX-1, which is involved in maintaining the gastrointestinal lining.
A key strategy involves the derivatization of indomethacin's carboxylic acid group. nih.gov This moiety is associated with the gastrointestinal side effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs). scialert.net By converting the carboxylic acid to various ester and amide derivatives, researchers have successfully generated potent and highly selective COX-2 inhibitors. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that primary and secondary amide analogues of indomethacin are generally more potent as COX-2 inhibitors than the corresponding tertiary amides. nih.gov This conversion to amides can be a straightforward strategy for creating selective COX-2 inhibitors and mitigating the gastrointestinal issues of the parent drug. nih.gov
Further optimization involves synthesizing and screening a variety of analogues to identify those with the best pharmacological profile. For instance, research into a series of indomethacin amide derivatives using different aromatic amines led to the identification of compounds with significant COX-2 inhibitory potential and selectivity. Computational methods, such as molecular docking studies, play a crucial role in this process, helping to predict how different analogues will bind to the active site of the COX-2 enzyme and guiding the synthesis of the most promising candidates. nih.gov These studies have shown that novel amide compounds can achieve high docking scores and strong binding affinity with the target enzyme.
Below is a table summarizing the in vitro screening results for selected indomethacin analogues from a lead optimization study.
Table 1: In Vitro COX Inhibition of Indomethacin Analogues
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Indomethacin | 0.231 | 0.412 | 0.56 |
| Analogue 3c | 3.14 | 1.39 | 2.25 |
| Analogue 3e | 0.533 | 0.344 | 1.55 |
Data sourced from a study on the design and evaluation of heterocyclic molecules as anti-inflammatory agents. IC₅₀ is the half-maximal inhibitory concentration.
Prodrug Design Concepts and Bioreversible Derivatives in Research
Prodrug design is a strategy used to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility, instability, or drug-related toxicity. nih.gov A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body through enzymatic or chemical reactions. For NSAIDs like indomethacin, the primary motivation for developing prodrugs is to mask the free carboxylic acid group, thereby reducing direct contact with the gastric mucosa and lowering the risk of ulceration and bleeding. scialert.netopenmedicinalchemistryjournal.com
Various prodrug strategies have been explored for indomethacin:
Ester and Amide Prodrugs : Simple esterification or amidation of the carboxyl group is a common approach. nih.gov An indomethacin-triethylene glycol (TEG) amide conjugate, for example, was found to be very stable across a wide pH range, a desirable characteristic for a prodrug intended to pass through the stomach intact. nih.gov
Mutual Prodrugs : This concept involves linking two different drugs together to form a single molecule. scialert.net Upon cleavage in the body, both drugs exert their pharmacological effects. Indomethacin has been combined with paracetamol, another analgesic, to create a mutual prodrug. scialert.netopenmedicinalchemistryjournal.com This approach aims for a synergistic effect and reduced toxicity.
Phospholipid Conjugates : In a more advanced strategy, indomethacin has been covalently bonded to a phosphatidylcholine skeleton. nih.govdovepress.com This creates a lipid-based prodrug that can be incorporated into nanostructured lipid carriers (NLCs). This approach not only aims to reduce gastrointestinal toxicity but also to target the drug for specific applications, such as cancer therapy. nih.govdovepress.com
Polymer-Based Prodrugs : Researchers have also developed inflammation-sensitive prodrugs by polymerizing an indomethacin-containing precursor. mdpi.com This smart-delivery system is designed to release the active drug specifically at sites of inflammation where certain enzymes, like cholesterol esterase, are more active. mdpi.com
The table below outlines different prodrug concepts applied to indomethacin.
Table 2: Indomethacin Prodrug Concepts and Rationales
| Prodrug Strategy | Carrier/Linked Molecule | Rationale for Design |
|---|---|---|
| Simple Amide Prodrug | Triethylene Glycol (TEG) | Increase stability in the stomach to prevent local irritation. nih.gov |
| Mutual Prodrug | Paracetamol | Mask the free carboxyl group and potentially achieve synergistic analgesic action. scialert.netopenmedicinalchemistryjournal.com |
| Phospholipid Conjugate | Phosphatidylcholine | Reduce GI toxicity and enable formulation into nanosystems for targeted delivery (e.g., in cancer). nih.govdovepress.com |
| Inflammation-Responsive Prodrug | N-(2-hydroxyethyl) acrylamide (B121943) polymer | Achieve targeted drug release at inflammation sites via enzymatic cleavage. mdpi.com |
Development of Multi-Targeting Ligands
The traditional "one drug, one target" paradigm is increasingly being supplemented by the concept of polypharmacology, where a single molecule is designed to interact with multiple biological targets. researchgate.net This approach can be particularly beneficial for complex multifactorial diseases like cancer or chronic inflammation. Indomethacin itself is emerging as a multi-target agent. While its primary mechanism is the inhibition of COX enzymes, recent studies have revealed that it interacts with other significant cellular targets.
A groundbreaking finding is the identification of the mitochondrial deacetylase Sirtuin 3 (SIRT3) as a direct target of indomethacin in gastric cancer cells. nih.gov Indomethacin was found to inhibit SIRT3 activity by binding to its nicotinamide (B372718) adenine (B156593) dinucleotide (NAD)-binding site. nih.gov This action is independent of its effect on COX enzymes and triggers mitochondrial dysfunction, ultimately leading to cancer cell death. This discovery repositions indomethacin not just as an anti-inflammatory agent but as a potential anti-cancer drug with a distinct mechanism of action. nih.gov
The development of indomethacin conjugates can also be viewed through the lens of multi-targeting. For example, indomethacin-phospholipid conjugates designed for cancer treatment were shown to be highly active against triple-negative breast cancer cells, with the nano-encapsulated form being significantly more potent than the free drug. nih.govdovepress.com Such systems may act on multiple fronts: the carrier system improves delivery and overcomes barriers, while the released drug (indomethacin) can act on both COX and other targets like SIRT3 to inhibit tumor growth. nih.govdovepress.comnih.gov The ability of a compound to interact with multiple targets provides a basis for polypharmacological drug discovery and the repositioning of existing drugs for new therapeutic uses. researchgate.net
Future Research Directions and Perspectives
Exploration of Novel Therapeutic Indications for Indomethacin (B1671933) Amide Scaffolds
The primary therapeutic focus for indomethacin amides has been on their anti-inflammatory and analgesic properties, stemming from their inhibition of COX enzymes. ontosight.ai However, the unique structural modifications of these scaffolds open avenues for a variety of other therapeutic applications.
A significant area of investigation is their potential role in oncology. Research has indicated that some secondary amide derivatives of indomethacin exhibit antiangiogenic and antitumorigenic effects, suggesting a potential for cancer inhibition. google.comgoogle.com This warrants further exploration into the specific cancer types that may be most susceptible to this therapeutic strategy and the underlying mechanisms driving these effects.
Furthermore, the indomethacin amide scaffold has shown unexpected promise in infectious diseases. A study utilizing high-throughput screening identified indomethacin amides as a novel molecular scaffold for targeting Trypanosoma cruzi sterol 14α-demethylase, an essential enzyme for the parasite that causes Chagas disease. nih.gov These compounds were found to inhibit the enzyme's activity and display potent antiparasitic effects in cell cultures. nih.gov This discovery opens a completely new therapeutic indication for this class of compounds. Additionally, in silico screening has suggested a potential antiviral effect of indomethacin against SARS-CoV-2, which could be extended to its amide derivatives. nih.gov
The parent compound, indomethacin, is used for a wide range of conditions beyond general pain and inflammation, including rheumatoid arthritis, gouty arthritis, and plantar fasciitis. nih.gov Future studies should investigate whether the enhanced selectivity and potentially improved safety profile of indomethacin amides could offer benefits in these established indications.
Development of Advanced Analytical and Bio-evaluation Methodologies
To fully characterize and optimize indomethacin amide derivatives, the development and application of advanced analytical and bio-evaluation methods are essential. Current evaluation relies on a combination of in vitro and in vivo techniques. In vitro assays are crucial for determining the inhibitory potency and selectivity against COX-1 and COX-2 enzymes. nih.gov These are complemented by in vivo animal models, such as the carrageenan-induced rat paw edema model, to assess anti-inflammatory efficacy. nih.govmdpi.com
Future research should focus on developing more sophisticated and predictive models. This includes the use of human cell-based assays that more accurately reflect the physiological and pathological conditions in patients. Advanced microscopic and imaging techniques could be employed to visualize the distribution of these compounds within tissues and cells, providing insights into their pharmacokinetic and pharmacodynamic properties.
For structural characterization and quality control, standard techniques like Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are employed. researchgate.net To investigate the solid-state properties of these compounds, which can significantly impact bioavailability, advanced methods like fast scanning calorimetry are being used to characterize different polymorphic forms. acs.orgresearchgate.net The development of validated high-performance liquid chromatography (HPLC) methods is also crucial for purity assessment and routine quality control. science.gov
Furthermore, specific assays to evaluate the gastrointestinal safety of new derivatives are critical, given the known side effects of traditional NSAIDs. nih.govwikipedia.org This involves visually examining the gastric mucosa for lesions or hemorrhaging in preclinical models after administration of the test compounds. nih.gov
Integration of Proteomics and Metabolomics in Mechanism Elucidation
Understanding the detailed molecular mechanisms by which N-(3-Pyridyl)indomethacin Amide and related compounds exert their effects is paramount for their rational development. The integration of "omics" technologies, particularly proteomics and metabolomics, offers a powerful, systems-level approach to achieve this.
Proteomics, the large-scale study of proteins, can identify the full spectrum of protein targets for an indomethacin amide derivative beyond COX-2. This can uncover novel mechanisms of action and explain potential off-target effects. By comparing the protein expression profiles of cells or tissues treated with the compound to untreated controls, researchers can identify entire pathways that are modulated.
Metabolomics, which involves the comprehensive analysis of small molecule metabolites, provides a functional readout of the physiological state of a cell or organism. nih.gov By analyzing the metabolic fingerprint following treatment with an indomethacin amide, scientists can understand how the compound alters cellular metabolism. For instance, in the context of inflammation, this could reveal changes in lipid mediator pathways beyond prostaglandins (B1171923). This approach is particularly valuable for elucidating the mechanisms behind novel therapeutic indications, such as the antiparasitic activity of these compounds, by identifying disruptions in the parasite's unique metabolic pathways. nih.gov
The combined analysis of proteomics and metabolomics data can provide a highly integrated view of the drug's effect on molecular networks, leading to the identification of novel biomarkers for efficacy and a more complete understanding of its mechanism of action. nih.gov
Design of Next-Generation Indomethacin Amide Derivatives with Enhanced Profiles
The design of next-generation indomethacin amides will be guided by established structure-activity relationships (SAR) and the desire for enhanced therapeutic profiles. A primary strategy has been the derivatization of indomethacin's carboxylic acid group into an amide, which has been shown to be a facile method for generating highly selective COX-2 inhibitors. acs.orgacs.orgnih.gov
Key SAR findings that will inform future design include:
Amide Substitution : Primary and secondary amide analogues of indomethacin have been found to be more potent and selective COX-2 inhibitors compared to their tertiary amide counterparts. acs.orgacs.org this compound itself is a secondary amide. caymanchem.com
Indole (B1671886) Ring Substitution : The 2-methyl group on the indole ring appears to be crucial for activity, as its replacement with a hydrogen atom leads to inactive compounds. acs.orgacs.org
N-Acyl Group : The nature of the N-acyl group is also important. Replacing the 4-chlorobenzoyl group with other functionalities, such as a 4-bromobenzyl group, can still result in compounds that retain selective COX-2 inhibitory potency. nih.gov
Future design efforts will likely focus on creating hybrid molecules to introduce additional beneficial properties. For example, researchers have successfully created indomethacin derivatives that incorporate a nitric oxide (NO)-donating moiety. nih.gov This strategy aims to mitigate the gastrointestinal toxicity associated with COX inhibition, as NO has a protective effect on the gastric mucosa. The resulting amide-nitrate and sulfonamide-nitrate derivatives not only showed COX-2 selectivity but also a significant reduction in gastric lesion scores in animal models. nih.gov Further exploration of such hybrid structures could lead to safer and more effective anti-inflammatory agents.
Innovation in High-Throughput Screening and Virtual Screening Methodologies
The discovery of novel indomethacin amide derivatives and their therapeutic applications can be significantly accelerated through innovations in screening methodologies. High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds for a specific biological activity. The identification of indomethacin amides as inhibitors of a Trypanosoma cruzi enzyme is a prime example of the power of HTS to find new uses for existing scaffolds. nih.gov Future HTS campaigns could be designed to screen for activity against other therapeutic targets, such as different cancer cell lines or other microbial enzymes.
Virtual screening, or in silico screening, has become an indispensable tool in modern drug discovery. It uses computational methods to predict the binding of small molecules to a protein target. Molecular docking studies have been successfully used to analyze the receptor-ligand interactions that confer COX-2 selectivity to indomethacin analogues. nih.gov These computational models help prioritize which compounds to synthesize and test in the lab, saving significant time and resources.
Future innovations will likely involve the use of more sophisticated computational approaches, such as artificial intelligence and machine learning, to build more accurate predictive models. These models can be trained on existing SAR data to design novel indomethacin amide derivatives with optimized properties in silico before any chemical synthesis is undertaken. The integration of comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) has already been used to create predictive models for designing selective COX-2 inhibitors based on indomethacin analogues. Continued refinement of these virtual screening techniques will be a key driver of innovation in the development of next-generation indomethacin amides.
常见问题
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(3-Pyridyl)indomethacin Amide, and how is its purity validated?
- Answer : The compound is synthesized via carbodiimide-mediated coupling, leveraging reagents like SiliaBondCarbodiimide (Si-DCC) to activate the carboxylic acid group of indomethacin for amide bond formation with 3-aminopyridine. Post-synthesis, purification via silica gel chromatography is critical. Purity validation requires HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to confirm molecular mass. Residual solvents should be quantified using GC-MS, adhering to ICH guidelines .
Q. How can researchers experimentally confirm the selective COX-2 inhibition of this compound?
- Answer : Use in vitro enzyme inhibition assays with recombinant human COX-1 and COX-2 isoforms. Measure IC₅₀ values via fluorescence-based kits (e.g., Cayman Chemical’s COX Inhibitor Screening Assay). Competitive binding assays with radiolabeled inhibitors (e.g., [³H]SC-558 for COX-2) validate specificity. Cross-validate results with whole-blood assays to assess prostaglandin E₂ (PGE₂) suppression in LPS-stimulated monocytes (COX-2-dependent) versus thrombin-activated platelets (COX-1-dependent) .
Q. What analytical techniques are optimal for quantifying this compound in biological matrices?
- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and mobile phase (0.1% formic acid in acetonitrile/water) provides high sensitivity. For tissue distribution studies, homogenize samples in PBS containing protease inhibitors, followed by solid-phase extraction (SPE) using Oasis HLB cartridges. Method validation should include spike-recovery tests (85–115% acceptable) and stability assessments under storage conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for reduced off-target effects?
- Answer : Perform systematic SAR by modifying the pyridyl group (e.g., substituting 3-pyridyl with 4-pyridyl or introducing electron-withdrawing groups) and varying the indomethacin core (e.g., halogenation at the 5-position). Assess COX-2/COX-1 selectivity ratios using dose-response curves. Molecular docking (PDB ID: 3LN1 for COX-2) identifies key interactions (e.g., hydrogen bonding with Arg513). Off-target profiling via kinase panels (e.g., Eurofins KinaseProfiler) ensures specificity .
Q. What mechanistic pathways beyond COX-2 inhibition might explain the anti-inflammatory effects of this compound?
- Answer : Investigate modulation of NF-κB signaling via luciferase reporter assays in HEK293T cells. Evaluate effects on pro-inflammatory cytokines (IL-6, TNF-α) using ELISA in LPS-stimulated macrophages. Assess interactions with PPARγ via electrophoretic mobility shift assays (EMSAs). Metabolomics (via UPLC-QTOF-MS) can reveal shifts in arachidonic acid pathways, including LOX or CYP450 metabolites .
Q. How should researchers address contradictions in potency data between in vitro and in vivo models?
- Answer : Discrepancies often arise from pharmacokinetic factors (e.g., plasma protein binding, metabolic stability). Perform in vitro liver microsome assays (human or rodent) to assess metabolic half-life. For in vivo studies, use pharmacokinetic-pharmacodynamic (PK-PD) modeling in rodent inflammation models (e.g., carrageenan-induced paw edema). Measure plasma/tissue concentrations via LC-MS/MS to correlate exposure with efficacy .
Q. What experimental designs are recommended for evaluating the compound’s efficacy in cancer models, given COX-2’s role in tumorigenesis?
- Answer : Use COX-2-overexpressing cancer cell lines (e.g., HT-29 colon cancer) for proliferation assays (MTT or BrdU). Assess apoptosis via Annexin V/PI staining and caspase-3 activation. In xenograft models, administer the compound intraperitoneally (10 mg/kg/day) and monitor tumor volume and COX-2/PGE₂ levels. Combine with RNA-seq to identify downstream targets (e.g., VEGF, MMPs) .
Methodological Considerations Table
| Research Aspect | Key Techniques | Validation Metrics |
|---|---|---|
| Synthesis | Si-DCC-mediated coupling, HPLC purification | ≥95% purity (HPLC), correct molecular ion (ESI-MS) |
| Selectivity | COX-1/COX-2 enzyme assays, whole-blood PGE₂ assays | IC₅₀ ratio (COX-2/COX-1) > 50 |
| Metabolomics | UPLC-QTOF-MS, pathway analysis (MetaboAnalyst 5.0) | Q² > 0.4 in OPLS-DA models |
| PK-PD Modeling | Rodent microsomal stability, LC-MS/MS tissue quantification | R² > 0.85 in exposure-response curves |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
